molecular formula C15H23NO B13344221 (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13344221
M. Wt: 233.35 g/mol
InChI Key: PADNZDIAPJSLRG-ZDUSSCGKSA-N
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Description

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol is a chiral compound with a cyclohexanol backbone It is characterized by the presence of a phenylethylamine moiety attached to the cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and (S)-1-phenylethylamine.

    Reductive Amination: Cyclohexanone undergoes reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexanone.

    Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and optimized reaction conditions are employed to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexanone.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a chiral building block in the synthesis of pharmaceuticals.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclohexanol backbone may also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol
  • (S)-1-(((1-Phenylethyl)amino)methyl)cyclopentanol
  • (S)-1-(((1-Phenylethyl)amino)methyl)cycloheptanol

Uniqueness

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a phenylethylamine moiety and a cyclohexanol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[[[(1S)-1-phenylethyl]amino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-13(14-8-4-2-5-9-14)16-12-15(17)10-6-3-7-11-15/h2,4-5,8-9,13,16-17H,3,6-7,10-12H2,1H3/t13-/m0/s1

InChI Key

PADNZDIAPJSLRG-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC2(CCCCC2)O

Canonical SMILES

CC(C1=CC=CC=C1)NCC2(CCCCC2)O

Origin of Product

United States

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